molecular formula C₂₂H₂₉FN₄O₂ B1663456 5-HT2 antagonist 1 CAS No. 191592-09-3

5-HT2 antagonist 1

货号: B1663456
CAS 编号: 191592-09-3
分子量: 400.5 g/mol
InChI 键: KBZUFSZQLVRGPR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-HT2 antagonist 1: is a compound that selectively binds to and inhibits the activity of serotonin 5-HT2 receptors. These receptors are part of the serotonin receptor family, which are involved in various physiological processes, including mood regulation, cognition, and perception. By blocking the action of serotonin at these receptors, 5-HT2 antagonists can modulate neurotransmission and have potential therapeutic applications in treating psychiatric and neurological disorders .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-HT2 antagonist 1 typically involves the following steps:

    Formation of the Core Structure: The core structure of the compound is synthesized through a series of organic reactions, such as Friedel-Crafts acylation, followed by cyclization reactions.

    Functional Group Modifications: Various functional groups are introduced to the core structure through reactions like halogenation, alkylation, and amination.

    Purification: The final product is purified using techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

化学反应分析

Types of Reactions:

    Oxidation: 5-HT2 antagonist 1 can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).

Major Products:

科学研究应用

Treatment of Schizophrenia

5-HT2 antagonists are recognized for their antipsychotic properties. They are effective in reducing both positive (hallucinations, delusions) and negative (apathy, lack of emotion) symptoms of schizophrenia. For instance, ritanserin, one of the first 5-HT2 antagonists, has shown high antipsychotic activity and is noted for its ability to reduce extrapyramidal side effects associated with traditional neuroleptics .

Antidepressant Effects

Research indicates that 5-HT2 antagonists may also possess antidepressant properties. Preclinical studies have demonstrated that these compounds can alleviate symptoms of depression by modulating serotonin pathways in the brain . For example, compounds like YM992 enhance serotonin neurotransmission and have shown promising results in treating panic disorders and depression .

Pain Management

Recent studies have highlighted the role of 5-HT2 antagonists in pain management. A selective 5-HT2A receptor antagonist was found to attenuate pain-related behavior in animal models, suggesting a potential application in treating chronic pain conditions .

Cognitive Function Studies

The role of 5-HT2 receptors in cognitive processes is a growing area of interest. Research indicates that modulation of these receptors can influence learning and memory. For instance, studies have shown that selective antagonism at the 5-HT2A receptor can enhance cognitive performance in preclinical models . This suggests potential applications for cognitive enhancement therapies.

Neurological Disorder Research

The exploration of 5-HT2 antagonists extends into neurological disorders such as Parkinson's disease and spinal cord injuries. In animal models, intrathecal administration of 5-HT2A antagonists demonstrated significant effects on locomotion post-injury, indicating a potential therapeutic avenue for rehabilitation .

Case Studies

Study Objective Findings
Ritanserin in SchizophreniaTo evaluate antipsychotic efficacyReduced positive and negative symptoms with fewer side effects compared to traditional treatments
YM992 for DepressionTo assess antidepressant effectsEnhanced serotonin levels leading to reduced depressive symptoms
Cyproheptadine for PainTo investigate pain modulationDecreased pain-related behaviors in animal models

作用机制

5-HT2 antagonist 1 exerts its effects by selectively binding to serotonin 5-HT2 receptors, thereby blocking the action of serotonin. This inhibition prevents the activation of downstream signaling pathways that are normally triggered by serotonin binding. The molecular targets of this compound include the 5-HT2A, 5-HT2B, and 5-HT2C receptor subtypes. By modulating these receptors, the compound can influence neurotransmission and alter various physiological processes, such as mood, cognition, and perception .

相似化合物的比较

    Ketanserin: A selective 5-HT2A receptor antagonist used in the treatment of hypertension and migraine.

    Mianserin: A tetracyclic antidepressant that acts as a 5-HT2A/2C receptor antagonist.

Uniqueness: 5-HT2 antagonist 1 is unique in its high selectivity and affinity for 5-HT2 receptors, making it a valuable tool for studying serotonin receptor pharmacology. Its distinct chemical structure allows for specific interactions with the receptor binding sites, providing insights into receptor function and aiding in the design of new therapeutic agents .

生物活性

5-HT2 antagonist 1 is a compound that selectively antagonizes the serotonin 5-HT2 receptors, particularly the 5-HT2A subtype, which plays a critical role in various physiological and pathological processes. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and implications for therapeutic applications.

This compound exerts its effects primarily by blocking the 5-HT2A receptor. This receptor is a G protein-coupled receptor (GPCR) that, when activated by serotonin (5-HT), triggers multiple intracellular signaling pathways. The blockade of this receptor by this compound inhibits these signaling cascades, which can lead to various therapeutic effects:

  • Inhibition of Phospholipase C (PLC) Activation : By preventing serotonin from activating PLC, the antagonist reduces the intracellular calcium levels and downstream signaling associated with excitatory neurotransmission .
  • Modulation of Neurotransmitter Release : The antagonist can influence the release of other neurotransmitters by altering the activity of serotonergic pathways, which may be beneficial in conditions like depression and anxiety disorders .

Pharmacological Effects

The pharmacological profile of this compound suggests several potential therapeutic applications:

  • Antipsychotic Properties : Research indicates that antagonism at the 5-HT2A receptor is associated with antipsychotic effects. Clinical studies have shown that compounds with similar mechanisms can alleviate symptoms in schizophrenia and other psychotic disorders .
  • Antidepressant Effects : The blockade of 5-HT2A receptors has been linked to antidepressant activity, particularly in patients who do not respond to traditional serotonin reuptake inhibitors (SSRIs) .
  • Anxiolytic Effects : By modulating serotonergic transmission, this compound may also exhibit anxiolytic properties, making it a candidate for treating anxiety disorders .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and its implications for mental health:

  • Animal Models : In preclinical studies using rodent models, administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by elevated plus maze tests. These findings suggest a potential for this compound in treating anxiety disorders .
  • Clinical Trials : A double-blind placebo-controlled trial involving patients with treatment-resistant depression demonstrated that participants receiving this compound showed marked improvements in depressive symptoms compared to those on placebo. The Hamilton Depression Rating Scale scores decreased significantly in the treatment group .
  • Neurobiological Studies : Electrophysiological recordings from neurons in the prefrontal cortex revealed that treatment with this compound led to decreased excitability in response to serotonergic stimulation, supporting its role as an effective antagonist at the receptor level .

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to other known antagonists:

CompoundReceptor TargetPrimary EffectsClinical Applications
This compound 5-HT2AAntipsychotic, antidepressantSchizophrenia, depression
Risperidone 5-HT2A/Dopamine D2AntipsychoticSchizophrenia
Ketanserin 5-HT2AAntihypertensive, antidepressantHypertension, depression

属性

IUPAC Name

5-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-8-hydroxy-1-methyl-7,8-dihydro-6H-pyrrolo[3,2-c]azepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN4O2/c1-24-11-7-19-21(24)20(28)8-12-27(22(19)29)10-2-9-25-13-15-26(16-14-25)18-5-3-17(23)4-6-18/h3-7,11,20,28H,2,8-10,12-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZUFSZQLVRGPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(CCN(C2=O)CCCN3CCN(CC3)C4=CC=C(C=C4)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191592-09-3
Record name 5-Ht2 antagonist 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191592093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-HT2 ANTAGONIST 1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEV29G9Q9T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-HT2 antagonist 1
Reactant of Route 2
Reactant of Route 2
5-HT2 antagonist 1
Reactant of Route 3
5-HT2 antagonist 1
Reactant of Route 4
Reactant of Route 4
5-HT2 antagonist 1
Reactant of Route 5
Reactant of Route 5
5-HT2 antagonist 1
Reactant of Route 6
Reactant of Route 6
5-HT2 antagonist 1

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。